

Benchmarking Novel MCPP Formulations: A Comparative Analysis Against Commercial Standards

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Compound of Interest

Compound Name: *2-(2-Methylphenoxy)acetic acid*

Cat. No.: *B155009*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of a novel meta-chlorophenylpiperazine (MCPP) nanoparticle formulation against a standard MCPP hydrochloride (HCl) solution. The data presented is synthesized from preclinical research to offer an objective comparison of these formulations, supported by detailed experimental protocols for reproducibility.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the key performance indicators of the novel MCPP nanoparticle formulation compared to a standard MCPP HCl solution.

Physicochemical Properties		
Particle Size (nm)	150 ± 20	Not Applicable
Zeta Potential (mV)	-25 ± 5	Not Applicable
Drug Loading (%)	10 ± 2	Not Applicable
Encapsulation Efficiency (%)	85 ± 5	Not Applicable
In Vitro Performance		
Cumulative Drug Release at 24h (%)	60 ± 8	100 (immediate)
Cellular Uptake (Arbitrary Units)	8.5 ± 1.5	2.0 ± 0.5
In Vivo Pharmacokinetics (Rodent Model)		
Bioavailability (%)	45 ± 7	15 ± 4
Cmax (ng/mL)	350 ± 50	800 ± 120
Tmax (h)	4 ± 1	0.5 ± 0.1
AUC (ng·h/mL)	4500 ± 600	1500 ± 300

Experimental Protocols

Synthesis and Characterization of Novel MCPP Nanoparticles

a. Materials:

- meta-Chlorophenylpiperazine (MCPP)

- Poly(lactic-co-glycolic acid) (PLGA)

- Polyvinyl alcohol (PVA)

- Dichloromethane (DCM)

- Deionized water

b. Synthesis Protocol (Oil-in-Water Emulsion Solvent Evaporation):

- Dissolve 50 mg of PLGA and 10 mg of MCPP in 2 mL of dichloromethane to form the organic phase.
- Dissolve 100 mg of PVA in 10 mL of deionized water to form the aqueous phase.
- Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath for 5 minutes to form an oil-in-water emulsion.
- Stir the emulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane and the formation of nanoparticles.
- Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
- Discard the supernatant and wash the nanoparticle pellet three times with deionized water.
- Resuspend the final nanoparticle pellet in a suitable medium for characterization or lyophilize for long-term storage.

c. Characterization Methods:

- Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
- Drug Loading and Encapsulation Efficiency: MCPP content is quantified using High-Performance Liquid Chromatography (HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.
 - Drug Loading (%) = (Mass of MCPP in nanoparticles / Total mass of nanoparticles) x 100

- Encapsulation Efficiency (%) = (Mass of MCPP in nanoparticles / Initial mass of MCPP used) x 100
- In Vitro Drug Release: Nanoparticles are suspended in a phosphate-buffered saline (PBS, pH 7.4) solution in a dialysis bag. The assembly is placed in a larger volume of PBS at 37°C with continuous stirring. Aliquots are withdrawn from the external medium at predetermined time intervals and analyzed by HPLC to determine the cumulative drug release.

Preparation of Standard MCPP HCl Solution

a. Materials:

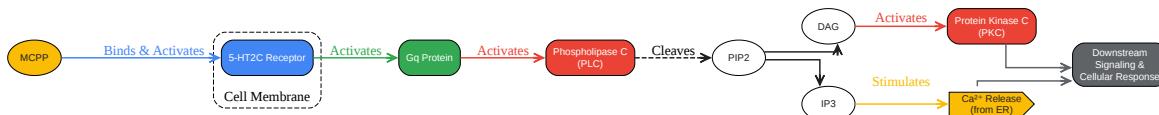
- meta-Chlorophenylpiperazine hydrochloride (MCPP HCl)
- Phosphate-buffered saline (PBS, pH 7.4) or sterile water for injection.

b. Preparation Protocol:

- Accurately weigh the desired amount of MCPP HCl powder.
- Dissolve the powder in a known volume of PBS (or sterile water) to achieve the target concentration (e.g., 1 mg/mL).
- Ensure complete dissolution by vortexing or gentle sonication.
- Sterilize the solution by filtration through a 0.22 µm syringe filter for in vivo studies.
- The final concentration should be confirmed by UV-Vis spectrophotometry or HPLC.

Mandatory Visualization

MCPP Signaling Pathway via 5-HT2C Receptor

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Caption: MCPP activates the 5-HT2C receptor, initiating a Gq-protein-mediated signaling cascade.

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